2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C20H16ClFN2O4S . This compound features a sulfonamide group, a phenoxy group, and a fluorophenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenylacetic acid, followed by coupling with 2-fluoroaniline under specific conditions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the phenoxy and fluorophenyl groups may enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and phenoxyacetamide compounds. Examples are:
- 4-chlorobenzenesulfonamide
- 4-hydroxyphenylacetic acid
- 2-fluoroaniline
Uniqueness
What sets 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c21-14-5-7-15(8-6-14)24-29(26,27)17-11-9-16(10-12-17)28-13-20(25)23-19-4-2-1-3-18(19)22/h1-12,24H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVMPHWCTXXEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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